molecular formula C17H17NO4 B6404627 4-Nitro-2-(4-T-butylphenyl)benzoic acid CAS No. 1261923-81-2

4-Nitro-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404627
CAS No.: 1261923-81-2
M. Wt: 299.32 g/mol
InChI Key: LPYFHDHEPATWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(4-T-butylphenyl)benzoic acid is a synthetic benzoic acid derivative of interest in medicinal chemistry and materials science research. Its molecular structure, which incorporates a nitro group and a sterically hindered tert-butylphenyl moiety, is a key scaffold for developing novel bioactive compounds. Researchers are exploring its potential as a precursor for the synthesis of more complex molecules, such as organometallic complexes. Similar arylformylhydrazone-based organotin complexes have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HepG2) and breast (MCF-7) cancers, by inducing apoptosis through the mitochondrial pathway . The electron-withdrawing nitro group can influence the compound's acidity and electronic properties, making it a valuable building block for designing functional materials and ligands . Furthermore, structurally related nitro-containing benzoic acid derivatives have shown promising ultralow minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus , indicating potential for applications in antibacterial agent development . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18(21)22)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYFHDHEPATWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690602
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-81-2
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 4-Tert-Butyl-1-Methyl-2-Nitrobenzene

A prominent route involves the oxidation of 4-tert-butyl-1-methyl-2-nitrobenzene to the corresponding benzoic acid. The process employs potassium permanganate (KMnO₄) in aqueous pyridine at 98°C for 3 hours, achieving a 94% yield. The reaction mechanism proceeds via radical intermediates, with the methyl group’s oxidation to a carboxylic acid facilitated by KMnO₄’s strong oxidative properties.

Key Conditions :

  • Solvent : Water

  • Oxidizing Agent : KMnO₄ (stoichiometric)

  • Base : Pyridine (catalytic)

  • Temperature : 98°C

  • Yield : 94%

This method is favored for its simplicity and high efficiency, though scalability may be limited by the cost of KMnO₄ and pyridine.

Halogenation-Nitration-Oxidation Sequence

Adapting methodologies from sulfonyl benzoic acid synthesis, a halogenation-nitration-oxidation sequence can be tailored for 4-nitro-2-(4-T-butylphenyl)benzoic acid. The hypothetical pathway involves:

  • Halogenation : Bromination of 4-tert-butyltoluene using Br₂ in carbon tetrachloride with AlBN as a radical initiator (79.86% yield).

  • Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

  • Oxidation : Conversion of the methyl group to carboxylic acid using KBrO₃ in acetonitrile under reflux (97.56% yield in analogous reactions).

Challenges :

  • Regioselectivity in nitration due to the tert-butyl group’s steric and electronic effects.

  • Compatibility of halogenation and oxidation reagents with the aromatic system.

Comparative Analysis of Methodologies

Table 1: Efficiency and Conditions of Key Methods

MethodKey ReagentsSolventTemp (°C)Yield (%)Reference
OxidationKMnO₄, PyridineWater9894
Halogenation-OxidationBr₂, KBrO₃CCl₄, CH₃CNReflux79.86–97.56
Suzuki-Miyaura CouplingNiSO₄·6H₂O, K₃PO₄Water12087–90*

*Extrapolated from analogous reactions.

Advantages and Limitations :

  • Oxidation : High yield but requires stoichiometric oxidants.

  • Halogenation-Oxidation : Multi-step but leverages established nitration protocols.

  • Suzuki-Miyaura : Atom-economical and green but depends on boronic acid availability.

Mechanistic and Optimization Insights

Nitration Regioselectivity

The tert-butyl group’s strong electron-donating (+I) effect directs nitration to the ortho and para positions relative to itself. However, steric hindrance favors para-nitration, ensuring the nitro group occupies the 2-position relative to the carboxylic acid. Computational studies (DFT) corroborate this preference, showing lower activation energy for para-nitration in substituted toluenes.

Oxidation Kinetics

In the KMnO₄-mediated oxidation, pyridine acts as a phase-transfer catalyst, enhancing MnO₄⁻ solubility in the organic phase. Kinetic studies reveal a first-order dependence on KMnO₄ concentration, with an activation energy of ~85 kJ/mol.

Catalyst Design in Coupling Reactions

The Ni/2,2′-bipyridyl system’s efficacy stems from ligand-mediated stabilization of the Ni(0)/Ni(II) cycle, enabling oxidative addition and transmetalation even in aqueous media. Ligand modifications (e.g., electron-withdrawing groups) could further enhance turnover frequencies.

Industrial Scalability and Environmental Impact

  • Waste Management : The Suzuki-Miyaura method generates minimal heavy metal waste compared to KMnO₄-based oxidations.

  • Solvent Recovery : Acetonitrile (from halogenation-oxidation) and water (from coupling) are recyclable, reducing environmental footprint.

  • Cost Analysis : KMnO₄ oxidation is cost-prohibitive at scale (>$50/kg), whereas Ni catalysts offer lower operational costs (~$20/kg) .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Electrophiles such as halogens (e.g., bromine), Lewis acids as catalysts.

    Esterification: Alcohols (e.g., methanol), sulfuric acid as catalyst.

Major Products Formed

    Reduction: 4-Amino-2-(4-T-butylphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl 4-nitro-2-(4-T-butylphenyl)benzoate.

Scientific Research Applications

4-Nitro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-nitro-2-(4-T-butylphenyl)benzoic acid with structurally related nitrobenzoic acids, focusing on substituent effects, physical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C4: -NO₂; C2: 4-T-butylphenyl ~299.33 (calculated) Not reported High lipophilicity due to tert-butyl group; potential use in drug design for improved permeability. -
4-Nitro-2-(trifluoromethyl)benzoic acid C4: -NO₂; C2: -CF₃ 235.12 275 (compound 56) Electron-withdrawing -CF₃ enhances acidity (pKa ~1.5); used in glutamate receptor antagonists .
4-Nitro-3-(trifluoromethyl)benzoic acid C4: -NO₂; C3: -CF₃ 235.12 Not reported Similar to above but altered hydrogen bonding; shorter H-bond dimer distance (2.63 Å vs. 2.70 Å) .
4-tert-Butylamino-3-nitrobenzoic acid C3: -NO₂; C4: -NH-C(CH₃)₃ 268.27 Not reported Tert-butylamino group enables hydrogen bonding; intermediate for heterocyclic pharmaceuticals .
4-Nitrobenzoic acid C4: -NO₂ 167.12 242 (decomposes) Baseline nitrobenzoic acid; used in dyes and as a standard in analytical chemistry .

Key Comparisons

Substituent Effects on Acidity :

  • The -CF₃ group in 4-nitro-2-(trifluoromethyl)benzoic acid significantly lowers the pKa compared to the tert-butylphenyl analog due to its strong electron-withdrawing nature. In contrast, the tert-butyl group in this compound increases lipophilicity without drastically altering acidity .

Crystal Packing and Hydrogen Bonding: Both trifluoromethyl analogs form centrosymmetric hydrogen-bonded dimers in the solid state, with dimer distances of 2.63–2.70 Å .

Biological Applications :

  • Trifluoromethyl derivatives are utilized in synthesizing glutamate receptor antagonists and anti-tumor agents . The tert-butylphenyl analog’s enhanced lipophilicity may make it suitable for central nervous system (CNS) drug candidates, though specific studies are absent in the evidence.

Synthetic Accessibility :

  • 4-Nitro-2-(trifluoromethyl)benzoic acid is commercially available (CAS 320-37-6) and synthesized via nitration of 2-(trifluoromethyl)benzoic acid . The tert-butylphenyl variant would require custom synthesis, likely involving Suzuki coupling or Friedel-Crafts alkylation to introduce the bulky aryl group.

Research Findings and Data

Structural and Spectroscopic Data

  • Bond Lengths: In trifluoromethyl analogs, aromatic C-NO₂ bonds average 1.47 Å, while C-CF₃ bonds are ~1.51 Å . Similar bond lengths are expected for the tert-butylphenyl compound, though steric strain may slightly elongate the C-tert-butylphenyl bond.
  • Thermal Stability : Trifluoromethyl derivatives decompose above 250°C ; the tert-butylphenyl variant may exhibit higher thermal stability due to the bulky group’s stabilizing effect.

Q & A

Q. Why do crystallography studies fail to resolve the structure?

  • Common Issues :
  • Poor crystal quality (e.g., twinning).
  • Weak diffraction due to flexible t-butyl groups.
  • Fix : Optimize crystallization solvents (e.g., chloroform/methanol) and use SHELX-TL for refinement .

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